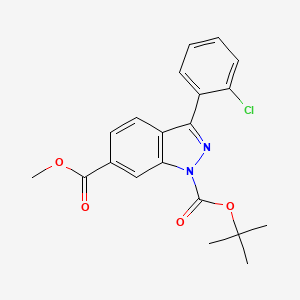

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate

Description

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group, a 2-chlorophenyl group at the 3-position, and a methyl ester at the 6-position. The Boc group enhances stability during synthetic processes, while the 2-chlorophenyl substituent may influence electronic and steric properties. The methyl ester serves as a reactive handle for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications .

Properties

Molecular Formula |

C20H19ClN2O4 |

|---|---|

Molecular Weight |

386.8 g/mol |

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-(2-chlorophenyl)indazole-1,6-dicarboxylate |

InChI |

InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3 |

InChI Key |

JNXAULBSHGQBTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Protection with Boc Group: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Indazoles and their applications

Indazoles are a class of heterocyclic compounds that have a broad range of applications, especially in the pharmaceutical field. Indazole derivatives have been explored for their potential as kinase inhibitors and in antitumor drugs .

2,3-dimethyl-6-urea-2H-indazole compounds: These compounds, including their medicinal salts and solvated forms, can modulate tyrosine kinase signal transduction and inhibit abnormal cellular proliferation, showing a curative effect against tumors . The preparation method involves reacting 2,3-dimethyl-6-amine-2H-indazole compound with aromatic amine under carbonyl dimidazoles activation .

Indazole Arylsulfonamides: These compounds have been synthesized and tested as human CCR4 antagonists .

5-substituted indazoles: These compounds are useful as kinase inhibitors .

1H-Indoles: Indoles can be used to synthesize compounds with b3-AR agonistic activity . For example, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (96, AJ-9677) has potent human b3-AR agonistic activity with selectivity over human b2-AR and b1-AR .

Other Indazole Derivatives: Methyl (1H-indol-6-yloxy)acetate and 7-ethoxy-, 7-propoxy-, 7-isopropoxy-, and 7-(2-ethoxyethoxy)-1H-indoles can be prepared by reacting 6- and 7-hydroxy-1H-indoles with alkylhalides or substituted alkyl halides .

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Stability : The Boc group in the target compound enhances stability during synthesis, a critical advantage over unprotected analogues (e.g., 1H-indazole derivatives) and redox-sensitive dihydropyridines .

- Reactivity : Methyl esters (target compound) hydrolyze faster than ethyl esters (clopidogrel analogues), which may be advantageous in prodrug designs .

- Spectroscopic Differentiation: The Boc group’s tert-butyl signals in $^{13}\text{C}$-NMR (e.g., ~28 ppm for CH$_3$) distinguish it from benzyloxy or aminoethoxy substituents .

Biological Activity

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a bicyclic structure that includes a five-membered ring (indazole) fused to a six-membered aromatic ring. The presence of the Boc (tert-butyloxycarbonyl) group is significant for its chemical stability and solubility, which can influence its biological activity.

Biological Activity Overview

-

Antimicrobial Activity

- Recent studies have shown that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against Mycobacterium tuberculosis, with some derivatives demonstrating low MIC (Minimum Inhibitory Concentration) values, indicating potent activity against this pathogen .

-

Anticancer Properties

- Indazole derivatives are also explored for their anticancer potential. For example, compounds related to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In particular, studies indicate that certain indazole derivatives can induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

-

Mechanism of Action

- The biological activity of this compound may be attributed to its interaction with specific biological targets such as kinases involved in cell cycle regulation. For instance, inhibition of WEE1 kinase has been noted in related compounds, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: Antitubercular Activity

A study focusing on the synthesis and biological evaluation of indazole derivatives reported that several compounds exhibited significant antitubercular activity with MIC values as low as 2 μg/ml against M. tuberculosis strains . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.

Case Study 2: Anticancer Evaluation

In another study, a series of indazole derivatives were tested against breast cancer cell lines, revealing that certain compounds caused a notable reduction in cell viability (IC50 values ranging from 0.87 to 12.91 μM). The selectivity index indicated that these compounds preferentially inhibited cancer cells over non-cancerous cells, suggesting a favorable therapeutic window .

Data Tables

| Biological Activity | Compound | MIC/IC50 Value | Target |

|---|---|---|---|

| Antitubercular | This compound | 2 μg/ml | Mycobacterium tuberculosis |

| Anticancer | This compound | IC50 = 0.87–12.91 μM | Breast Cancer Cell Lines |

Q & A

Multi-Technique Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient. Quantify impurities ≥0.1% .

- NMR : Acquire ¹H/¹³C spectra in deuterated DMSO; integrate residual solvent or synthetic byproduct signals (e.g., unreacted Boc precursors) .

Root-Cause Analysis : If HPLC detects impurities not observed in NMR, suspect non-UV-active species (e.g., inorganic salts) or volatile byproducts. Confirm via LC-MS or elemental analysis .

Q. How can stereochemical integrity be maintained during Boc deprotection under acidic conditions?

- Methodology :

Controlled Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize racemization. Monitor reaction progress via FT-IR for Boc carbonyl (~1700 cm⁻¹) disappearance .

Chiral Validation : Post-deprotection, analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Compare retention times with authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.